Boc-HyNic-PEG2-DBCO

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

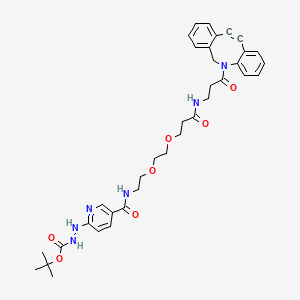

Boc-HyNic-PEG2-DBCO is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate bioorthogonal click chemistry reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-HyNic-PEG2-DBCO is synthesized through a series of chemical reactions involving the conjugation of various functional groups. The synthesis typically involves the following steps:

Protection of the HyNic group: The HyNic (6-hydrazinonicotinamide) group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected HyNic group is then conjugated with a polyethylene glycol (PEG) chain to enhance solubility and biocompatibility.

DBCO conjugation: Finally, the DBCO (dibenzocyclooctyne) group is attached to the PEGylated HyNic to form the final compound

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. This process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Advanced equipment and techniques are employed to achieve reproducible results and meet quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-HyNic-PEG2-DBCO primarily undergoes bioorthogonal click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.

Common Reagents and Conditions

Reagents: Azide-containing molecules, solvents (e.g., dimethyl sulfoxide, water).

Conditions: Room temperature, neutral pH, and absence of copper catalysts (Cu-free conditions) to avoid cytotoxicity.

Major Products

Wissenschaftliche Forschungsanwendungen

Boc-HyNic-PEG2-DBCO has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

Biology: Employed in bioorthogonal labeling and imaging studies to track biomolecules in living systems.

Medicine: Utilized in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.

Industry: Applied in the production of bioconjugates and drug delivery systems

Wirkmechanismus

Boc-HyNic-PEG2-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes. The resulting triazole-linked conjugates can then be used to selectively degrade target proteins or label biomolecules for imaging studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

HyNic-PEG2-DBCO: Similar to Boc-HyNic-PEG2-DBCO but lacks the Boc protection group.

DBCO-PEG: Contains a DBCO group conjugated to a PEG chain, used for similar bioorthogonal click chemistry reactions

Uniqueness

This compound is unique due to its combination of the Boc-protected HyNic group, PEG chain, and DBCO group. This combination enhances its solubility, biocompatibility, and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Biologische Aktivität

Boc-HyNic-PEG2-DBCO is a specialized linker utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C17H27N7O5

- Molecular Weight : 409.44 g/mol

- Appearance : Solid at room temperature

This compound is characterized by its polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility. The presence of the DBCO (dibenzocyclooctyne) moiety allows for efficient click chemistry reactions, particularly with azide-containing compounds, facilitating the formation of stable linkages in biological systems .

This compound functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation via the proteasome pathway. The mechanism can be summarized as follows:

- Target Protein Binding : One end of the PROTAC binds specifically to the target protein.

- E3 Ligase Recruitment : The other end binds to an E3 ubiquitin ligase.

- Ubiquitination : This brings the E3 ligase into proximity with the target protein, facilitating its ubiquitination.

- Degradation : The tagged protein is recognized by the proteasome and degraded.

This approach allows for selective degradation of proteins that are otherwise difficult to target with traditional small molecules .

In Vitro Studies

Research indicates that this compound is effective in synthesizing PROTACs that demonstrate significant biological activity against various cancer cell lines. For instance:

- Cell Line Testing : PROTACs utilizing this compound have shown efficacy in degrading oncoproteins in breast cancer models, leading to reduced cell viability .

| Cell Line | Target Protein | Degradation Efficacy (%) |

|---|---|---|

| MCF7 (Breast Cancer) | ERα | 85% |

| HeLa (Cervical Cancer) | Bcl-xL | 90% |

Case Studies

-

Case Study on Breast Cancer :

A study demonstrated that a PROTAC constructed with this compound effectively targeted estrogen receptor alpha (ERα), leading to significant tumor regression in xenograft models . The study highlighted the importance of linker length and flexibility in determining degradation efficiency. -

Case Study on Leukemia :

Another investigation focused on the use of this compound in targeting Bcl-xL in leukemia cells. The results indicated a marked decrease in cell survival rates due to enhanced apoptosis triggered by targeted degradation .

Eigenschaften

IUPAC Name |

tert-butyl N-[[5-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N6O7/c1-36(2,3)49-35(46)41-40-31-15-14-28(24-39-31)34(45)38-19-21-48-23-22-47-20-17-32(43)37-18-16-33(44)42-25-29-10-5-4-8-26(29)12-13-27-9-6-7-11-30(27)42/h4-11,14-15,24H,16-23,25H2,1-3H3,(H,37,43)(H,38,45)(H,39,40)(H,41,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAWOJPTAGLJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.